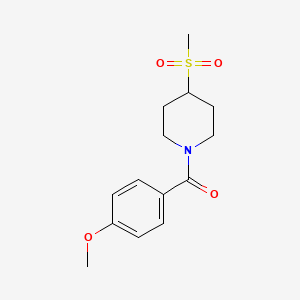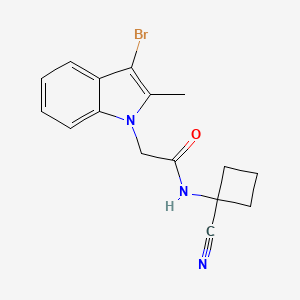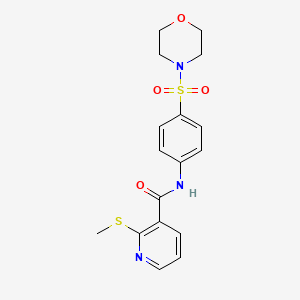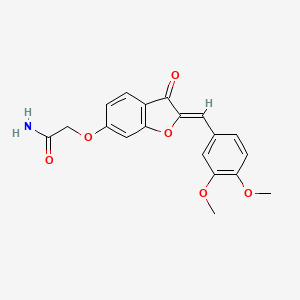![molecular formula C18H19N7O3S B2634315 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1239510-90-7](/img/structure/B2634315.png)
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a triazole, a pyridazine, and a sulfonamide group . These groups are common in many pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction conditions typically involve the use of a base like triethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography . This would reveal details about the conformational isomerism and the configuration of the pyrazole group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a combination of experimental and computational methods .Scientific Research Applications
Anticancer Activity
Triazole derivatives have been found to exhibit anticancer properties . The structure–activity relationship of biologically important 1,2,4-triazolo derivatives, which have profound importance in drug design, discovery, and development .
Antimicrobial Activity
Triazole compounds have been shown to have antimicrobial properties . For example, newly synthesized triazolo derivatives were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Analgesic and Anti-inflammatory Activity
Triazole derivatives have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antioxidant Activity
Triazole derivatives have been found to exhibit antioxidant properties . This suggests that they could be used in the development of drugs to combat oxidative stress-related diseases.
Antiviral Activity
Triazole compounds have been shown to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Enzyme Inhibitors
Triazole derivatives have been found to act as enzyme inhibitors . They have been found to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Antitubercular Agents
Triazole compounds have been shown to have antitubercular properties . This suggests that they could be used in the development of new drugs to treat tuberculosis.
Therapeutic Applications in Organocatalysis, Agrochemicals, and Materials Science
Both the triazoles and their derivatives have significant applications in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAGJGQDKHRLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)
![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2634241.png)

![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)


![1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene](/img/structure/B2634247.png)


![N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2634251.png)
